Product packaging for Rasagiline-13C3mesylate(Cat. No.:)

Rasagiline-13C3mesylate

Cat. No.: B586438
M. Wt: 270.32 g/mol
InChI Key: JDBJJCWRXSVHOQ-UAWGACSXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeled Compounds in Pharmacological and Biochemical Investigations

Stable isotope-labeled compounds are molecules where one or more atoms have been replaced by a stable isotope of that element, such as replacing Carbon-12 with Carbon-13. alliedmarketresearch.com These non-radioactive compounds are crucial in various scientific fields, including pharmacology and biochemistry, for tracing and analyzing metabolic pathways, understanding molecular interactions, and enhancing the sensitivity of analytical methods like mass spectrometry. alliedmarketresearch.comlucerna-chem.ch Their stability allows for long-term studies without the risk of radioactive decay. alliedmarketresearch.com

Role of Isotopic Labeling in Tracer Studies and Metabolic Flux Analysis

Isotopic labeling is a powerful technique for tracking atoms through biological processes. fiveable.me By introducing a labeled compound into a biological system, researchers can follow its journey through metabolic reactions, providing insights into drug metabolism, protein structure, and other cellular processes. fiveable.me This method is fundamental to metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. nih.govcreative-proteomics.com MFA utilizes stable isotope tracers to measure the labeling patterns of intracellular metabolites, which are determined by the metabolic fluxes. nih.gov This allows researchers to map out metabolic pathways and understand how they are regulated. creative-proteomics.com

Tracer experiments can be designed in several ways. Pulse-chase experiments involve a brief exposure to a labeled precursor followed by an unlabeled one to study the kinetics of metabolite turnover. fiveable.me Steady-state labeling, on the other hand, involves continuous administration of a labeled precursor to determine metabolic fluxes and pathway contributions. fiveable.me

Advantages of Carbon-13 Labeling in Mass Spectrometry-Based Research

Carbon-13 (¹³C) is a particularly advantageous stable isotope for mass spectrometry-based research. The strategic placement of ¹³C atoms in a molecule creates a distinct mass shift that is easily detectable by mass spectrometry, while the chemical properties of the molecule remain nearly identical to its unlabeled counterpart. vulcanchem.com This allows for the differentiation of the labeled compound from its endogenous, unlabeled forms.

One of the key benefits of ¹³C labeling in mass spectrometry is the ability to minimize "matrix effects," which are variations in the signal caused by the chemical environment of the sample. researchgate.netibm.com This leads to more accurate and quantitative analysis of molecular movement and concentration. researchgate.netibm.com Furthermore, ¹³C labeling aids in the determination of molecular formulas by providing the exact number of carbon atoms in a metabolite. nih.gov In untargeted metabolomics, this greatly reduces the number of possible molecular formulas for an unknown compound, facilitating its identification. nih.govtandfonline.com

Overview of Rasagiline's Parent Compound and its Mechanistic Context

Rasagiline (B1678815), the parent compound of Rasagiline-13C3 Mesylate, is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B). vulcanchem.comijpacr.com It is used in the treatment of Parkinson's disease. ijpacr.comnih.gov

Monoamine Oxidase B (MAO-B) Inhibition as a Research Target

Monoamine oxidase B (MAO-B) is a key enzyme located in the outer membrane of mitochondria. mdpi.comnih.gov It is responsible for the breakdown of important neurotransmitters like dopamine (B1211576). patsnap.com The inhibition of MAO-B is a significant area of research because it can increase the levels of these neurotransmitters in the brain. patsnap.com Dysfunction of MAO-B has been linked to neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. patsnap.commdpi.com Consequently, MAO-B inhibitors are a major focus in the development of new therapies for these conditions. nih.govmdpi.com Research has shown that MAO-B inhibitors can not only help manage symptoms but may also have neuroprotective effects. nih.govmdpi.com

Distinctions and Research Utility of Rasagiline-13C3 Mesylate as a Specific Labeled Analog

Rasagiline-13C3 Mesylate is specifically designed with three Carbon-13 isotopes on the propargyl group. vulcanchem.com This strategic labeling makes it an ideal internal standard for the quantification of rasagiline in biological samples during pharmacokinetic studies. vulcanchem.comijpacr.comcaymanchem.com When added to a sample, it behaves almost identically to the unlabeled rasagiline during extraction and analysis, but its different mass allows it to be distinguished and used as a reference for accurate measurement. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3S B586438 Rasagiline-13C3mesylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-UAWGACSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Incorporation Strategies for Rasagiline 13c3 Mesylate

Chemical Synthesis Pathways for Rasagiline (B1678815) Precursors

The synthesis of Rasagiline and its isotopically labeled analogues hinges on the preparation of key precursors. The core structure of Rasagiline is (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine. The primary precursors are therefore a source for the indane ring system and a propargyl group.

A common route to the rasagiline backbone involves the alkylation of (R)-1-aminoindane with a propargyl halide, such as propargyl bromide or propargyl chloride, in the presence of a base. researchgate.netgoogle.com Alternative methods have been developed to improve yield and purity, such as using propargyl benzenesulfonate. google.com The synthesis can start from racemic 1-aminoindane, which is then resolved into its enantiomers, or by employing stereoselective methods to directly produce the desired (R)-enantiomer. google.comnih.gov For instance, a chemoenzymatic dynamic kinetic resolution has been reported for the synthesis of the chiral intermediate (R)-2,3-dihydro-1-indanamine in high yield and excellent enantioselectivity. researchgate.net Another approach involves the diastereoselective, trichlorosilane-mediated reduction of imines to produce precursors of chiral amines like rasagiline. nih.govunimi.it

The propargyl moiety is typically introduced using reagents like propargyl bromide. nih.govmdpi.com The synthesis of propargyl bromide itself can be achieved by reacting propargyl alcohol with phosphorus tribromide. google.com

Strategic Incorporation of Carbon-13 Isotopes

The "13C3" designation in Rasagiline-13C3 Mesylate signifies that three carbon-13 atoms have been incorporated into the molecule. This labeling is specifically targeted to the propargyl group.

Regiospecific Labeling Approaches for the Propargyl Moiety

The introduction of the three carbon-13 atoms into the propargyl group requires the use of a correspondingly labeled precursor. The key starting material for this is Propargyl alcohol-13C3. isotope.com This isotopically labeled alcohol contains carbon-13 at all three positions of the propargyl structure. This labeled alcohol can then be converted to a suitable propargylating agent, such as Propargyl bromide-13C3, which is then reacted with (R)-1-aminoindane to form Rasagiline-13C3.

The reaction scheme can be generalized as follows:

Synthesis of (R)-1-aminoindane.

Conversion of Propargyl alcohol-13C3 to a reactive propargylating agent (e.g., Propargyl bromide-13C3).

Alkylation of (R)-1-aminoindane with the 13C-labeled propargylating agent to yield (R)-N-(prop-2-yn-1-yl-13C3)-2,3-dihydro-1H-inden-1-amine.

Formation of the mesylate salt by reacting the labeled rasagiline base with methanesulfonic acid. google.com

Optimization of Isotopic Enrichment and Purity

Achieving high isotopic enrichment and chemical purity is critical for the utility of the labeled compound. The isotopic enrichment of the final product is primarily determined by the enrichment of the initial 13C-labeled precursor, such as Propargyl alcohol-13C3. Commercial suppliers often provide this precursor with high isotopic purity, typically around 99%. isotope.com

The separation and enrichment of stable isotopes like carbon-13 can be achieved through methods like cryogenic distillation of carbon monoxide. xml-journal.net Companies specializing in stable isotopes have optimized production cascades to increase the output of highly enriched 13C. isotope.com

Throughout the synthesis, purification of intermediates and the final product is crucial to remove any unlabeled species and other chemical impurities. daicelpharmastandards.com Techniques such as column chromatography are often employed to ensure the high purity of the final Rasagiline-13C3 Mesylate. google.commansapublishers.com The goal is to produce a compound that is substantially free from genotoxic and other process-related impurities. google.com

Characterization of Synthetic Intermediates and the Final Labeled Compound

Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of Rasagiline-13C3 Mesylate and its intermediates relies heavily on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are essential for confirming the structure of the synthesized compounds. daicelpharmastandards.comwalisongo.ac.id In the case of Rasagiline-13C3 Mesylate, ¹³C NMR is particularly informative due to the high abundance of the ¹³C isotope in the propargyl group, which results in strong signals and allows for the unambiguous assignment of the labeled carbons. google.comnih.gov The coupling patterns in both ¹H and ¹³C NMR spectra provide detailed structural information. Isotope-edited NMR techniques can be used to specifically measure carbon-13 isotopic enrichment. acs.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the carbon-13 isotopes. google.com The mass spectrum of Rasagiline-13C3 Mesylate will show a molecular ion peak that is three mass units higher than that of the unlabeled compound, confirming the presence of the three ¹³C atoms.

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the alkyne C≡C stretch and the N-H bond of the secondary amine. walisongo.ac.id

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the chemical purity of the final product and to separate it from any impurities. daicelpharmastandards.com Chiral HPLC methods can also be used to confirm the enantiomeric purity of the (R)-enantiomer. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of Rasagiline-13C3 Mesylate, ensuring its structural integrity, isotopic enrichment, and chemical purity for its intended applications in research.

Advanced Analytical Methodologies for Rasagiline 13c3 Mesylate Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantification of rasagiline (B1678815) in various biological matrices. nih.govnih.gov Its specificity and low detection limits make it ideal for pharmacokinetic and bioequivalence studies. nih.govnih.gov

Development and Validation of Bioanalytical Methods Utilizing Rasagiline-13C3 Mesylate as an Internal Standard

In the realm of bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response. Rasagiline-13C3 Mesylate serves as an ideal internal standard for the quantification of rasagiline in human plasma due to its chemical and physical similarities to the analyte. nih.govijpacr.comscience.gov

Bioanalytical methods are developed and validated based on liquid-liquid extraction or solid-phase extraction (SPE) to isolate rasagiline and Rasagiline-13C3 Mesylate from plasma samples. nih.govejbps.com These methods are validated to demonstrate linearity over a specific concentration range, with one study showing a linear range of 5–12000 pg/mL for rasagiline. nih.govresearchgate.net Another validated method demonstrated linearity in the range of 0.015–18.233 ng/mL. ejbps.com The use of Rasagiline-13C3 Mesylate ensures high accuracy and precision in the quantification of rasagiline. ijpacr.comscience.gov

Optimization of Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase Composition)

Achieving efficient chromatographic separation of rasagiline from endogenous plasma components and potential metabolites is critical for accurate quantification. This is accomplished through the careful optimization of several parameters.

Column Chemistry: Reversed-phase columns are predominantly used for the separation of rasagiline. Commonly employed stationary phases include:

Zorbax Eclipse Plus C18: A column with dimensions of 2.1 mm × 50 mm and a particle size of 3.5 μm has been successfully used. nih.govresearchgate.net

ACE C8: A 150 × 4.6 mm, 3 µm column is another effective option. nih.govoup.com

Zorbax Extend C18: A 150 mm x 4.6 mm, 5 µm column has also been utilized. nih.gov

Ultimate ACE 5 C18: A 100 mm × 2.1 mm, 300A analytical column has been used to achieve favorable separation. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency.

An isocratic mobile phase of 0.1% formic acid in water and methanol (B129727) (80:20, v/v) has been used. ijpacr.com

A gradient mixture of solvents, often referred to as solvent A and solvent B, is also common. nih.govoup.com For example, a mobile phase of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) with acetic acid (40:60:0.05, v/v/v) has been employed. nih.gov

Another gradient system uses 0.1% formic acid and 5 mmol/L ammonium acetate in water as mobile phase A, and 0.1% formic acid in acetonitrile as mobile phase B. nih.gov

The flow rate is typically set between 0.5 mL/min and 1.0 mL/min, with total run times often as short as 2.5 to 3.0 minutes, allowing for high-throughput analysis. nih.govejbps.comnih.gov

Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring, Ionization Modes)

Mass spectrometric detection provides the high selectivity and sensitivity required for bioanalysis.

Ionization Modes: Positive electrospray ionization (ESI+) is the standard ionization mode for analyzing rasagiline, as it readily forms protonated molecules. nih.govresearchgate.net

Multiple Reaction Monitoring (MRM): MRM is a highly specific detection technique used in tandem mass spectrometry. nih.govlabce.com It involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. This significantly reduces background noise and enhances sensitivity.

For rasagiline and its labeled internal standard, the following MRM transitions have been optimized:

Rasagiline: m/z 172.0 → 117.0 nih.gov or m/z 172.1 → 117.1+115.1 nih.gov

Rasagiline-13C3 Mesylate: m/z 175.0 → 117.0 nih.gov

Optimizing parameters such as declustering potential and collision energy is crucial for maximizing the signal intensity of these transitions. nih.gov For instance, declustering voltages of 106 V for rasagiline and 116 V for Rasagiline-13C3, with collision energies of 19 eV and 47 eV respectively, have been reported. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a versatile and robust technique for the analysis of rasagiline in pharmaceutical formulations. ekb.egsphinxsai.com

Development of Stability-Indicating HPLC Methods for Impurity Profiling and Degradation Product Analysis

Stability-indicating methods are crucial for assessing the purity of a drug substance and its formulation by separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. nih.govoup.comoup.com These methods are developed by subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Conference on Harmonization (ICH) guidelines. nih.govoup.comsphinxsai.com

Studies have shown that rasagiline is susceptible to degradation under acidic and thermal stress conditions. nih.govoup.com HPLC methods have been successfully developed to resolve rasagiline from these degradation products, confirming the stability-indicating nature of the assay. nih.govoup.com These methods often employ C8 or C18 columns and a gradient elution with a mobile phase consisting of a buffer and an organic solvent. nih.govsphinxsai.com Detection is typically performed at a wavelength of 210 nm. nih.govoup.comsphinxsai.com

Validation Parameters for Analytical Methods

The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose. nih.govscience.gov According to ICH guidelines, validation involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. ijpacr.comoup.comekb.eg

The following table summarizes key validation parameters from various studies on rasagiline analysis:

ParameterLC-MS/MS (Bioanalytical)HPLC (Pharmaceutical)
Linearity Range 5–12000 pg/mL nih.govresearchgate.net0.5–3.00 μg/ml ekb.eg
0.020-50.0 ng/mL nih.gov10-50 mg/mL ijpacr.com
20.0–20000 pg/ml nih.gov100–300 ng/band (HPTLC) ijpacr.com
Precision (RSD%) Intra-run: 1.3%-2.9% nih.govresearchgate.net< 2% ijpacr.com
Inter-run: 1.6%-2.2% nih.govresearchgate.net
< 11.2% nih.gov
Accuracy (% Recovery) 96.9% (Rasagiline) nih.govresearchgate.net98 -102% rubatosis.org
96.7% (Rasagiline-13C3) nih.govresearchgate.net100.47% ijpacr.com
Within ±6.4% (RE) nih.gov
Lower Limit of Quantification (LLOQ) 0.020 ng/mL nih.gov0.651 mg/ml ijpacr.com
20.0 pg/ml nih.gov37.11 ng/band (HPTLC) ijpacr.com
Specificity No interference from endogenous components. nih.govnih.govNo interference from excipients or degradation products. nih.govekb.eg
Robustness Method performance is unaffected by small, deliberate variations in method parameters. ijpacr.comekb.egMethod performance is unaffected by small, deliberate variations in method parameters. ijpacr.comekb.eg

Linearity and Calibration Range

In quantitative bioanalysis, establishing linearity is fundamental to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. For methods employing Rasagiline-13C3 Mesylate as an internal standard, this is typically assessed by analyzing a series of calibration standards and plotting the peak area ratio of the target analyte (Rasagiline) to the internal standard against the nominal concentration of the analyte. researchgate.net

A validated LC-MS/MS method demonstrated excellent linearity for the quantification of rasagiline in human plasma, using Rasagiline-13C3 Mesylate as the internal standard. nih.govijpacr.com The calibration curve was consistently linear over a wide concentration range of 5 pg/mL to 12,000 pg/mL. researchgate.netnih.gov The relationship between the concentration and the instrument response is defined by the regression equation, which, for a well-behaved assay, will have a correlation coefficient (r²) close to 1.000. In this specific method, the correlation coefficient was ≥ 0.9991, indicating a strong linear relationship. researchgate.net

The calibration standards for this method were prepared at multiple concentration levels to ensure comprehensive coverage of the analytical range. researchgate.net

Table 1: Linearity and Calibration Range Data

Parameter Finding Source(s)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netnih.gov
Internal Standard Rasagiline-13C3 Mesylate researchgate.netnih.govijpacr.com
Biological Matrix Human Plasma researchgate.netnih.gov
Calibration Range 5.0 - 12,000.0 pg/mL researchgate.netnih.gov

Precision and Accuracy Assessment

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true concentration. Both are critical for ensuring the reliability of a bioanalytical method. The use of an isotopic internal standard like Rasagiline-13C3 Mesylate is key to achieving high precision and accuracy, as it effectively normalizes variations introduced during the analytical process. researchgate.net

The precision of the method is evaluated at both the intra-run (within a single analytical run) and inter-run (across different runs) levels. researchgate.net For the LC-MS/MS method quantifying rasagiline with Rasagiline-13C3 Mesylate, the intra-run precision values were found to be between 1.3% and 2.9%, while the inter-run precision was between 1.6% and 2.2%. researchgate.netnih.govijpacr.com These low percentage values for relative standard deviation (%RSD) signify high precision.

Accuracy is determined by comparing the measured concentration of quality control (QC) samples against their nominal values. In a representative study, the accuracy was reported to be within ±6.4% in terms of relative error (RE). ijpacr.com

Table 2: Precision and Accuracy Data for Rasagiline Quantification using Rasagiline-13C3 Mesylate IS

Parameter Level Value (% RSD) Source(s)
Intra-Run Precision Low, Medium, High QC 1.3% - 2.9% researchgate.netnih.govijpacr.com
Inter-Run Precision Low, Medium, High QC 1.6% - 2.2% researchgate.netnih.govijpacr.com

| Accuracy (RE%) | Low, Medium, High QC | Within ±6.4% | ijpacr.com |

Recovery and Matrix Effects in Biological Matrices

The recovery of an analyte and its internal standard from a biological matrix is a measure of the efficiency of the extraction procedure. The matrix effect assesses the influence of co-eluting, interfering substances from the matrix on the ionization of the analyte and internal standard. An ideal internal standard like Rasagiline-13C3 Mesylate should have extraction and ionization characteristics very similar to the analyte, thereby compensating for these effects. researchgate.net

Stability of the Analyte in Research Samples

Assessing analyte stability in biological matrices under various storage and handling conditions is a critical component of method validation. It ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability studies typically evaluate the impact of freeze-thaw cycles, short-term storage at room temperature (bench-top stability), and long-term storage at low temperatures. researchgate.netresearchgate.net

In methods validated using Rasagiline-13C3 Mesylate, the stability of rasagiline in human plasma was confirmed under several conditions. researchgate.netresearchgate.net The analyte was found to be stable throughout three freeze-thaw cycles and during bench-top stability studies. researchgate.net The consistent performance of the internal standard, Rasagiline-13C3 Mesylate, across these conditions is vital for ensuring that any degradation of the analyte is accurately accounted for, thus preserving the integrity of the quantitative results. researchgate.net

Table 5: Summary of Stability Findings

Stability Condition Outcome Source(s)
Freeze-Thaw Stability Stable through 3 cycles researchgate.net
Bench-Top Stability Stable under laboratory conditions researchgate.net
Post-Preparative Stability Stable researchgate.net

| Long-Term Storage | Stable at -20°C for > 3 months | researchgate.net |

Mechanistic Investigations of Rasagiline and Its Labeled Analogs at the Molecular and Cellular Level

Enzyme Kinetics and Irreversible Inhibition Studies

Rasagiline (B1678815), a propargylamine-based compound, functions as a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). nih.govnih.gov Its mechanism involves the formation of a covalent bond with the N5 nitrogen of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site, leading to its inactivation. nih.govnih.gov The isotopic labeling in Rasagiline-13C3 Mesylate allows for detailed tracking in metabolic and pharmacokinetic studies. scbt.com

Binding Kinetics of Rasagiline-13C3 to MAO-B

Rasagiline-13C3 Mesylate, as a labeled form of rasagiline, is primarily utilized as an internal standard for the quantification of rasagiline in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.net While specific binding kinetic studies on the 13C3-labeled version are not extensively detailed in the public domain, its kinetic behavior is expected to mirror that of the unlabeled rasagiline mesylate.

Table 1: Inhibitory Potency of Rasagiline against MAO-B

CompoundTarget EnzymeIC50 Value (rat brain)Reference
RasagilineMAO-B4.43 nM caymanchem.commedchemexpress.commedchemexpress.com

Selectivity Profiling Against MAO-A and Other Enzymes

Rasagiline demonstrates significant selectivity for MAO-B over its isoform, MAO-A. nih.gov The IC50 value for the inhibition of MAO-A by rasagiline in the rat brain is 412 nM, which is substantially higher than its IC50 for MAO-B. caymanchem.comtargetmol.cnmedchemexpress.commedchemexpress.com This selectivity is crucial for its therapeutic action, as MAO-A is responsible for metabolizing other important monoamines like serotonin (B10506) and norepinephrine. nih.gov While rasagiline is highly selective at therapeutic doses, higher concentrations can lead to the inhibition of MAO-A. nih.govnih.gov

The structural features of rasagiline, particularly the N-propargyl moiety and the aminoindan ring, are key to its specific and potent inhibition of MAO-B. openaccessjournals.com Structure-activity relationship studies have shown that the distance between the aromatic ring and the N-propargyl terminal is critical for its MAO-B specificity. openaccessjournals.com

Table 2: Selectivity Profile of Rasagiline

CompoundTarget EnzymeIC50 Value (rat brain)Selectivity (MAO-A/MAO-B)Reference
RasagilineMAO-A412 nM~93 caymanchem.commedchemexpress.commedchemexpress.com
RasagilineMAO-B4.43 nM caymanchem.commedchemexpress.commedchemexpress.com

Cellular Biochemistry and Signal Transduction Pathways

Beyond its enzymatic inhibition, rasagiline exhibits neuroprotective effects through various cellular mechanisms, including the inhibition of apoptosis and modulation of pathways implicated in neurodegenerative diseases. nih.gov

Studies on Apoptosis Inhibition in in vitro Cell Models (e.g., PC12 cells)

In cellular models such as PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, rasagiline has been shown to protect against cell death. nih.govmdpi.com It inhibits apoptosis induced by serum and nerve growth factor (NGF) withdrawal at concentrations ranging from 0.01 to 100 µM. caymanchem.comtargetmol.cn This anti-apoptotic effect appears to be independent of its MAO-B inhibitory activity and is attributed to its N-propargylaminoindan structure. nih.govpreprints.org

Studies have demonstrated that rasagiline can attenuate ischemia-induced apoptosis in PC12 cell cultures. nih.govpreprints.org This protection is associated with the activation of the PI3K/Akt signaling pathway. nih.govpreprints.org Rasagiline has also been found to reduce the activation of apoptotic effectors like caspase-3 and PARP, while increasing the expression of the anti-apoptotic protein Bcl-2. preprints.orgnih.gov

Investigation of Alpha-Synuclein (B15492655) Pathway Modulation in Cellular Systems

Alpha-synuclein is a protein whose aggregation is a key pathological hallmark of Parkinson's disease. nih.govfrontiersin.org Rasagiline has been shown to modulate pathways related to alpha-synuclein. In a mouse model of Parkinson's disease, rasagiline reduced alpha-synuclein-induced loss of substantia nigra neurons and improved motor function. caymanchem.com Furthermore, it has been observed to reduce the levels of full-length and soluble amyloid precursor protein (APP) in the cortex and hippocampus of rats and mice. caymanchem.com

In dopaminergic cell lines, rasagiline protects against cell death induced by a combination of oxidative stress and alpha-synuclein overexpression. nih.gov This protective effect is linked to a reduction in superoxide (B77818) generation and an increase in cellular glutathione (B108866) levels, suggesting an antioxidant mechanism. nih.gov Recent research has also explored conjugating rasagiline with cell-penetrating peptides, which has been shown to reduce the aggregation of alpha-synuclein in a human cell-based model. nih.gov

Molecular Modeling and in silico Approaches for Structure-Activity Relationship (SAR)

Molecular modeling and crystallographic studies have provided insights into the binding of rasagiline to MAO-B. nih.gov These studies reveal that rasagiline and its analogs occupy the active site cavity of the enzyme. nih.gov The propargylamine (B41283) group of rasagiline forms an irreversible covalent adduct with the N5 atom of the FAD cofactor. nih.gov

In silico analyses and structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the rasagiline scaffold affect its binding affinity and selectivity for MAO-A and MAO-B. nih.gov For instance, the addition of different substituents to the aminoindan ring can significantly alter the inhibitory properties of the compound. nih.gov These computational approaches have been instrumental in guiding the optimization of rasagiline analogs for improved therapeutic profiles. nih.gov The crystal structure of N-methyl-1(R)-aminoindan, a metabolite of rasagiline, bound to MAO-B shows that its aminoindan ring has a different orientation compared to that of rasagiline, which explains its reversible and less potent inhibition of the enzyme. nih.gov

Metabolic Fate Elucidation Using Rasagiline 13c3 Mesylate Isotopic Tracing

Identification of Major Metabolites of Rasagiline (B1678815) in Preclinical Systems

Preclinical in vitro and in vivo studies have been instrumental in identifying the primary metabolic products of rasagiline. The biotransformation of rasagiline is extensive, with less than 1% of the drug excreted unchanged in urine. europa.eutevauk.com The metabolism proceeds primarily through two main pathways: N-dealkylation and hydroxylation. europa.eutevauk.com These reactions lead to the formation of several key metabolites. The major metabolite identified is 1-aminoindan (B1206342), a compound that is pharmacologically active but is not a monoamine oxidase (MAO) inhibitor. europa.eutevauk.comresearchgate.net Other significant metabolites include 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan. europa.eutevauk.com

Table 1: Major Metabolites of Rasagiline Identified in Preclinical Systems

Metabolite Name Formation Pathway
1-Aminoindan (AI) N-dealkylation
3-hydroxy-N-propargyl-1 aminoindan (3-OH-PAI) Hydroxylation
3-hydroxy-1-aminoindan (3-OH-AI) Hydroxylation

Data sourced from multiple preclinical metabolism studies. europa.eutevauk.com

The metabolic conversion of rasagiline is almost entirely dependent on the cytochrome P450 (CYP) enzyme system located primarily in the liver. europa.eutevauk.com In vitro experiments using human liver microsomes and recombinant CYP enzymes have definitively identified CYP1A2 as the major isoenzyme responsible for rasagiline's metabolism. europa.eutevauk.comnih.gov This enzyme catalyzes both the N-dealkylation pathway that yields 1-aminoindan and the hydroxylation of the indan (B1671822) ring. europa.eunih.gov While other CYP enzymes may play a minor role, the significant contribution of CYP1A2 means that substances that inhibit or induce this enzyme can alter rasagiline's plasma levels. tevauk.comtandfonline.com In vitro studies have shown that at therapeutic concentrations, rasagiline itself does not significantly inhibit major CYP450 isoenzymes, including CYP1A2, CYP2D6, and CYP3A4, suggesting a low potential for causing clinically significant metabolic drug-drug interactions with substrates of these enzymes. europa.eutevauk.com

Table 2: Key Enzymes in Rasagiline Metabolism

Enzyme System Major Isoenzyme Catalyzed Reactions
Cytochrome P450 (CYP) CYP1A2 N-dealkylation, Hydroxylation

Information derived from in vitro studies with human liver microsomes and recombinant enzymes. europa.eutevauk.comnih.gov

Following the initial Phase I metabolism (N-dealkylation and hydroxylation) by CYP enzymes, rasagiline and its primary metabolites undergo Phase II conjugation reactions. europa.eutevauk.com Glucuronidation, the process of linking the molecule to glucuronic acid, was identified as a major elimination pathway. europa.eutevauk.com This conjugation step increases the water solubility of the metabolites, facilitating their excretion from the body, primarily via urine. europa.eutevauk.com Studies involving ¹⁴C-labeled rasagiline confirmed that the majority of the administered dose is eliminated as conjugated metabolites. europa.eutevauk.com

Role of Cytochrome P450 Enzymes (e.g., CYP1A2) in N-Dealkylation and Hydroxylation Pathways

Quantitative Analysis of Metabolite Formation Using Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is a definitive method for the quantitative analysis of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled version of the parent drug, such as Rasagiline-13C3 Mesylate, is central to this technique. clearsynth.com This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled drug, ensuring it behaves similarly during sample extraction, processing, and ionization in the mass spectrometer. medchemexpress.comclearsynth.com

In this method, a known amount of Rasagiline-13C3 Mesylate is added to a biological sample. As the labeled rasagiline is metabolized through the same pathways as the unlabeled drug, it produces ¹³C-labeled metabolites. Mass spectrometry can easily distinguish between the unlabeled (endogenous) metabolites and the ¹³C-labeled versions due to their mass difference. lcms.cz By measuring the ratio of the mass spectrometric response of the unlabeled metabolite to its known, added labeled counterpart, a highly accurate and precise quantification can be achieved. nih.gov This approach effectively corrects for variations in sample handling and instrument response, making it a gold standard for pharmacokinetic and metabolic studies. clearsynth.comnih.gov

Investigation of Metabolic Stability in Microsomal and Hepatocyte Systems

The metabolic stability of a drug candidate is a critical parameter assessed during drug discovery, often using in vitro systems such as liver microsomes and hepatocytes. tandfonline.comresearchgate.net These assays determine the rate at which a compound is metabolized, providing key data for predicting its in vivo intrinsic clearance (Clint), half-life, and bioavailability. tandfonline.com

Rasagiline has been studied in these systems to characterize its metabolic profile. tandfonline.comuniupo.it Human and rat liver microsomes, which contain a high concentration of CYP enzymes, are used to investigate Phase I metabolism. uniupo.itusask.ca Studies with human liver microsomes confirmed the primary role of CYP1A2 in rasagiline's clearance. nih.govtandfonline.com Cryopreserved hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offer a more complete model that closely resembles the in vivo liver environment. uniupo.it By incubating rasagiline with these systems and measuring its rate of disappearance over time, researchers can calculate its intrinsic clearance. tandfonline.com Such studies have categorized rasagiline as a compound with intermediate clearance. tandfonline.com

Table 3: In Vitro Systems for Rasagiline Metabolic Stability Assessment

In Vitro System Application in Rasagiline Studies Key Findings
Human Liver Microsomes (HLM) Investigation of Phase I metabolism, enzyme phenotyping. Confirmed CYP1A2 as the major metabolizing enzyme. nih.govtandfonline.com
Rat Liver Microsomes Preclinical species comparison of metabolic pathways. Used to identify metabolites and compare with human data. uniupo.it
Human Hepatocytes Comprehensive metabolism studies (Phase I and II). Provides a model that includes conjugation pathways like glucuronidation. uniupo.it

Pharmacokinetic and Distribution Studies in Preclinical Models Utilizing Rasagiline 13c3 Mesylate

In vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., Rats, Rabbits)

In vivo ADME studies are essential in drug development to understand how a substance is processed by a living organism. For rasagiline (B1678815), such studies have been conducted in animal models like rats using radiolabeled compounds (e.g., 14C-rasagiline) to trace the drug and its metabolites throughout the body. nih.govebmconsult.comdrugbank.com These studies show that after oral administration, rasagiline is rapidly absorbed. ebmconsult.com Elimination occurs mostly through metabolism, with the resulting products being excreted primarily in the urine (about 62% of the dose) and to a lesser extent in the feces. nih.govebmconsult.comdrugbank.com Less than 1% of the drug is excreted unchanged in the urine. nih.govebmconsult.comdrugbank.com The use of a stable isotope-labeled compound like Rasagiline-13C3 mesylate as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of samples from these studies ensures high accuracy and precision in quantifying the parent drug. youtube.comijpacr.com

The accurate measurement of pharmacokinetic parameters is fundamental to characterizing a drug's behavior. The development of sensitive LC-MS/MS methods, which rely on stable isotope-labeled internal standards like Rasagiline-13C3 mesylate, allows for precise determination of these parameters in animal plasma. ijpacr.comfrontiersin.orgfrontiersin.org

Studies in various animal models have characterized rasagiline's pharmacokinetic profile. For example, a study in Wistar rats that received rasagiline orally reported key parameters that describe the drug's systemic exposure. researchgate.net Similarly, a study in rabbits after oral administration also determined the pharmacokinetic profile. researchgate.netnih.govoup.comoup.com

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; MRT: Mean residence time; CL/F: Apparent total body clearance; Vss/F: Apparent volume of distribution at steady-state. The accurate determination of these parameters in studies relies on robust bioanalytical methods that often use a stable isotope-labeled internal standard.

Tissue distribution studies reveal where a drug travels in the body. Studies with labeled rasagiline in rats show that the drug is extensively distributed into tissues. nih.govhres.ca The mean volume of distribution (Vd) is significantly larger than total body water, confirming widespread tissue binding. nih.govebmconsult.com Following administration of 14C-rasagiline in rats, radioactivity peaked in most tissues quickly, between 15 and 30 minutes. nih.gov While the drug did not accumulate in most tissues, it was retained for longer periods in pigmented cells, particularly in the eyes and skin of pigmented rats. nih.govhres.ca

Determination of Pharmacokinetic Parameters (e.g., AUC, Cmax, Tmax, Half-life) in Animal Plasma

Brain Penetration and Neuropharmacokinetic Studies in Animal Models

For a centrally acting drug like rasagiline, its ability to cross the blood-brain barrier (BBB) and reach its target is crucial. Preclinical studies have confirmed that rasagiline effectively penetrates the brain after systemic administration. nih.govopenaccessjournals.comnih.gov In vivo experiments in rats have demonstrated that rasagiline inhibits MAO-B in the brain, which is indicative of its ability to cross the BBB. openaccessjournals.com Neuropharmacokinetic studies in rats have been used to quantify the extent of brain penetration. One investigation found that co-administration of certain flavanones significantly increased rasagiline concentrations in the rat brain. researchgate.net Another study using an intranasal delivery system for rasagiline reported enhanced brain bioavailability in rats, highlighting successful brain targeting via a direct nose-to-brain pathway. nih.gov Such studies are critical for correlating brain drug concentrations with neuroprotective or therapeutic effects observed in animal models of neurological disorders. nih.gov

Applications of Rasagiline 13c3 Mesylate As a Research Probe and Standard

Calibration and Quality Control in Bioanalytical Assays

Rasagiline-13C3 Mesylate is extensively used as an internal standard for the quantification of rasagiline (B1678815) in biological matrices, such as human plasma, through liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netijpacr.comejbps.comnih.gov Its role is fundamental in ensuring the accuracy, precision, and reliability of bioanalytical methods, which are essential for pharmacokinetic and bioequivalence studies. researchgate.netijpacr.com

As an internal standard, a known quantity of Rasagiline-13C3 Mesylate is added to plasma samples at the beginning of the sample preparation process. nih.gov Because it is chemically identical to the analyte (rasagiline), it experiences the same extraction losses and ionization effects in the mass spectrometer. nih.gov By comparing the detector response of the analyte to that of the internal standard, analysts can correct for variations during sample processing and analysis, leading to highly accurate quantification. nih.gov

Interactive Table 1: Bioanalytical Method Validation Data for Rasagiline using Rasagiline-13C3 Mesylate as an Internal Standard

ParameterValue/RangeReference
Analytical TechniqueLC-MS/MS researchgate.netejbps.comnih.gov
Internal StandardRasagiline-13C3 Mesylate researchgate.netijpacr.comejbps.com
Biological MatrixHuman Plasma researchgate.netnih.gov
Linearity Range5–12,000 pg/mL researchgate.net
Intra-run Precision (%CV)1.3%–2.9% researchgate.net
Inter-run Precision (%CV)1.6%–2.2% researchgate.net
Overall Recovery (Rasagiline)96.9% researchgate.netijpacr.com
Overall Recovery (Rasagiline-13C3 Mesylate)96.7% researchgate.netijpacr.com
Lower Limit of Quantification (LLOQ)20.0 pg/mL nih.gov

Use in Drug-Drug Interaction Studies (Mechanistic Focus)

Stable isotope-labeled compounds like Rasagiline-13C3 Mesylate are invaluable tools for conducting mechanistic drug-drug interaction (DDI) studies. These studies are critical to understanding how co-administered drugs may affect the metabolism of a new drug candidate. Rasagiline is primarily metabolized by the cytochrome P450 enzyme CYP1A2. researchgate.net Co-administration of drugs that inhibit or induce this enzyme can significantly alter the plasma concentrations of rasagiline, potentially affecting its efficacy and safety.

In a mechanistic DDI study, Rasagiline-13C3 Mesylate would be used as an internal standard to accurately quantify the concentration of unlabeled rasagiline in the presence of a potential interacting drug. For example, to investigate the inhibitory effect of a drug like ciprofloxacin (B1669076) (a known CYP1A2 inhibitor) on rasagiline metabolism, subjects could be administered rasagiline alone and then in combination with ciprofloxacin. Plasma samples taken over time would be analyzed using an LC-MS/MS method with Rasagiline-13C3 Mesylate as the internal standard.

The use of the stable isotope-labeled standard ensures that the quantification of rasagiline is precise, even if the co-administered drug or its metabolites interfere with the analysis. This allows for a clear determination of the change in rasagiline's pharmacokinetic parameters (like AUC and Cmax) due to the interacting drug. This precise data is essential for elucidating the mechanism of the interaction (e.g., competitive or non-competitive inhibition of CYP1A2) and for providing dosing recommendations when rasagiline is used with other medications.

Interactive Table 2: Illustrative Application in a Mechanistic DDI Study

Study PhaseInvestigational DrugCo-administered DrugAnalytical StandardPurpose
Control ArmRasagilinePlaceboRasagiline-13C3 MesylateEstablish baseline pharmacokinetics of rasagiline.
Test ArmRasagilinePotent CYP1A2 Inhibitor (e.g., Fluvoxamine)Rasagiline-13C3 MesylateQuantify the increase in rasagiline exposure due to inhibition of its primary metabolic pathway.
Test ArmRasagilinePotent CYP1A2 Inducer (e.g., Rifampicin)Rasagiline-13C3 MesylateQuantify the decrease in rasagiline exposure due to induction of its primary metabolic pathway.

Research on Impurity Profiling and Degradation Pathway Analysis in Formulations

Ensuring the purity of an active pharmaceutical ingredient (API) and the stability of its formulation is a cornerstone of drug development. Rasagiline-13C3 Mesylate can be utilized as a reference standard in the development and validation of analytical methods for impurity profiling and the analysis of degradation products.

During the synthesis of rasagiline or during its storage in a formulated product, various related substances, such as process impurities or degradation products, can arise. Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits.

The use of Rasagiline-13C3 Mesylate as an internal standard in sensitive analytical techniques like LC-MS/MS allows for the precise quantification of known and unknown impurities relative to the API. In forced degradation studies, where the drug product is exposed to stress conditions like heat, light, humidity, and acid/base hydrolysis, Rasagiline-13C3 Mesylate helps in tracking the formation of degradation products. ijpacr.com By spiking the sample with the labeled standard, any analytical variability is normalized, enabling an accurate mass balance calculation and the elucidation of degradation pathways. This is crucial for developing stable pharmaceutical formulations and establishing appropriate storage conditions and shelf-life. The distinct mass of the labeled standard ensures that it does not interfere with the detection of the API or its structurally similar impurities.

Interactive Table 3: Common Impurities of Rasagiline for Analytical Profiling

Compound NameCAS NumberType
(S)-Rasagiline136236-52-7Enantiomeric Impurity
1-Aminoindan (B1206342)29541-69-1Process Impurity / Metabolite
Rasagiline Dimer ImpurityN/AProcess Impurity
N-Nitroso-RasagilineN/APotential Genotoxic Impurity
Propargyl Tosylate6165-76-0Starting Material Impurity

Future Directions and Emerging Research Opportunities for Rasagiline 13c3 Mesylate

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The quantification of rasagiline (B1678815) and its metabolites in biological samples is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. Rasagiline-13C3 Mesylate is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accuracy and precision. researchgate.netresearchgate.netscience.gov Future advancements in this area will likely focus on achieving even lower limits of detection and quantification.

The development of novel analytical methods is ongoing. For instance, a high-performance liquid chromatography (HPLC) method with a fluorescence detector has been developed for determining Rasagiline Mesylate in pharmaceutical dosage forms. ekb.eg While current LC-MS/MS methods are highly sensitive, with linear ranges down to 5-12000 pg/mL, the push for microdosing studies and more detailed metabolic profiling will drive the need for even greater sensitivity. researchgate.netscience.gov Innovations in high-resolution mass spectrometry (HRMS) and sample preparation techniques will be key to minimizing matrix effects and enhancing the signal-to-noise ratio, allowing for more precise measurements in complex biological matrices like plasma and brain tissue. researchgate.netscience.gov

Table 1: Comparison of Analytical Method Parameters for Rasagiline

Analytical Technique Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ)
HPTLC 100–300 ng/band 11.15 ng/band 37.11 ng/band
HPLC-UV 10-50 mg/mL 0.651 mg/mL 1.972 mg/mL
LC-MS/MS 5–12000 pg/mL Not Reported Not Reported
HPLC-Fluorescence 0.5–3.00 μg/ml Not Reported Not Reported

This table is a compilation of data from multiple sources. researchgate.netekb.egijpacr.com

Exploration of New Mechanistic Insights into MAO-B Inhibition

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a critical role in the degradation of dopamine (B1211576) in the brain. drugbank.com The precise mechanism of this irreversible inhibition is a subject of intense study. Computational studies, including quantum mechanics cluster calculations and molecular dynamics simulations, have been employed to elucidate the multi-step chemical process of MAO-B inactivation by rasagiline. researchgate.net These studies suggest a process involving hydride abstraction from the inhibitor by the FAD cofactor of the enzyme. researchgate.netresearchgate.netacs.org

Rasagiline-13C3 Mesylate serves as an invaluable probe in these mechanistic studies. By tracking the isotopically labeled propargyl group, researchers can gain a clearer understanding of the covalent bond formation with the FAD cofactor of MAO-B. researchgate.net Future research could leverage this labeled compound with advanced structural biology techniques, such as cryo-electron microscopy, to visualize the inhibitor-enzyme complex with greater resolution. This could reveal subtle conformational changes in the enzyme's active site upon binding and provide a more detailed picture of the molecular interactions that determine its inhibitory potency and selectivity. scbt.com

Expanding the Utility of Isotopic Tracers in Systems Biology Approaches (e.g., Metabolomics, Proteomics)

The application of stable isotope tracers like Rasagiline-13C3 Mesylate is expanding beyond traditional pharmacokinetic studies into the broader field of systems biology. nih.govembopress.org In metabolomics, 13C-labeled compounds are used to trace the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. embopress.orgnih.gov By following the fate of the 13C3-labeled propargyl group of rasagiline, researchers can investigate its impact on various metabolic networks beyond dopamine metabolism. This could uncover previously unknown metabolic effects of the drug.

In proteomics, the use of labeled compounds can help identify protein targets and understand drug-induced changes in protein expression and post-translational modifications. nih.gov Chronic treatment with rasagiline has been shown to induce significant molecular changes at both the protein and transcriptional levels in the rat midbrain. nih.gov These changes are associated with neuronal differentiation, cell survival pathways, and metabolism. nih.gov Using Rasagiline-13C3 Mesylate in combination with advanced proteomic techniques can help to create a more comprehensive map of the drug's molecular interactions and its downstream effects on cellular signaling.

Contribution to the Understanding of Neurodegenerative Pathways in Preclinical Research Models

Rasagiline has demonstrated neuroprotective effects in a variety of preclinical models of neurodegeneration, an activity that may be independent of its MAO-B inhibition. nih.govresearchgate.netopenaccessjournals.com The propargylamine (B41283) moiety is thought to be a key contributor to these neuroprotective properties. researchgate.net Studies have shown that rasagiline can protect against neuronal loss in models of oxidative stress, hypoxic injury, and cerebral trauma. researchgate.net

The use of Rasagiline-13C3 Mesylate in these preclinical models allows for precise tracking of the compound's distribution and concentration in target tissues, such as the brain. This is crucial for establishing a clear relationship between drug exposure and the observed neuroprotective effects. Furthermore, combining the use of this labeled compound with advanced imaging techniques, such as mass spectrometry imaging or positron emission tomography (PET) with further isotopic labeling, can provide detailed spatial information about the drug's localization and its effects on neurochemical pathways within the brain. ki.se This research is vital for a deeper understanding of the mechanisms underlying neurodegeneration and for the development of novel therapeutic strategies.

Q & A

Q. Table 1: Kinetic Parameters for MAO-B Inhibition

ParameterValue (Rat Brain MAO-B)Reference
IC50 (MAO-B)4.43 nM
IC50 (MAO-A)412 nM
Inhibition TypeCompetitive

Advanced: What methodological considerations are crucial when incorporating Rasagiline-13C3 Mesylate in neuroprotection models?

Answer:
In models like MPTP-induced Parkinson’s disease (mice) or 6-OHDA-treated zebrafish, key steps include:

  • Dose Optimization : Balance efficacy (e.g., rescue of motor deficits) with off-target effects (e.g., MAO-A inhibition at high doses).
  • Endpoint Selection : Measure apoptotic markers (e.g., Bax/Bcl-2 ratio) or dopamine levels via HPLC.
  • Isotopic Tracing : Use 13C labeling to track metabolite distribution in brain tissue via MS imaging .

Advanced: How can researchers assess isotopic effects of 13C labeling on Rasagiline’s binding to MAO-B?

Answer:
Compare binding kinetics between labeled and unlabeled rasagiline using:

  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS).
  • Molecular Dynamics Simulations : Model 13C-induced conformational changes in the enzyme’s active site .

Basic: What analytical techniques validate the purity and isotopic enrichment of Rasagiline-13C3 Mesylate?

Answer:

  • HPLC : Confirm chemical purity (≥98%) using a C18 column with UV detection at 254 nm.
  • High-Resolution MS : Verify isotopic enrichment (≥98% 13C) by analyzing the M+3 mass shift.
  • NMR : Characterize structural integrity via 13C satellite signals in 1H-NMR spectra .

Advanced: How to design enzyme kinetic experiments to study Rasagiline-13C3 Mesylate’s inhibition mechanism?

Answer:

  • Variable Substrate Assays : Test MAO-B activity at 5–7 substrate concentrations with/without inhibitor.
  • Time-Dependent Inactivation : Pre-incubate enzyme with inhibitor to assess irreversible binding (if applicable).
  • Data Modeling : Fit results to the Morrison equation for tight-binding inhibitors or the Kitz-Wilson model for slow-onset inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rasagiline-13C3mesylate
Reactant of Route 2
Reactant of Route 2
Rasagiline-13C3mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.